molecular formula C4H4O3 B1194720 Vinylglyoxylate CAS No. 56842-76-3

Vinylglyoxylate

Cat. No. B1194720
CAS RN: 56842-76-3
M. Wt: 100.07 g/mol
InChI Key: DGUBLKUCHAAUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to vinylglyoxylate often involves catalytic reactions that enable the formation of complex molecules with high efficiency and selectivity. For instance, a study by Xiao-yun Li et al. (2017) described a chiral calcium phosphate-catalyzed alkenylation reaction of arylglyoxals with 3-vinylindoles, leading to the synthesis of structurally diverse allylic alcohols. These allylic alcohols serve as valuable building blocks for further chemical synthesis, highlighting the potential for vinylglyoxylate or its derivatives in complex organic syntheses (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of vinylglyoxylate is characterized by the presence of a vinyl group attached to a glyoxylate moiety. This structure is pivotal in its reactivity, allowing for various chemical reactions, including ene reactions, as demonstrated by K. Agouridas et al. (1985), where ethylglyoxylate and allylic amino acid derivatives underwent intermolecular ene reactions to yield highly functionalized unsaturated pimelic acids. Such reactions underscore the significance of the molecular structure of vinylglyoxylate in synthetic chemistry (Agouridas et al., 1985).

Chemical Reactions and Properties

Vinylglyoxylate's chemical properties are largely defined by its reactivity towards nucleophiles and electrophiles, given its unsaturated nature. For example, the work by M. Tatina et al. (2013) on the regio- and diastereo-selective synthesis of halogenated C-vinyl glycosides from unactivated aryl acetylenes highlights the compound's utility in forming glycosyl vinyl halides, which are precursors for various C-C cross-coupling reactions (Tatina et al., 2013).

Physical Properties Analysis

The physical properties of vinylglyoxylate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. Although specific studies on these properties were not identified in the current search, they can generally be inferred based on the compound's molecular structure and functional groups, which suggest moderate volatility and solubility in organic solvents.

Chemical Properties Analysis

Vinylglyoxylate's chemical properties are characterized by its ability to undergo addition reactions across the vinyl group, as well as reactions involving the glyoxylate moiety. These reactions can lead to a wide array of products, making vinylglyoxylate a valuable intermediate in organic synthesis. The study by J. Morgan and J. Pinhey (1994) on the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters via reaction with organolead triacetates is a testament to the compound's versatility in chemical synthesis (Morgan & Pinhey, 1994).

Scientific Research Applications

  • Synthesis of C-Glycosyl Amino Acids and Peptides : Vinylglyoxylate derivatives have been utilized in synthesizing vinyl C-glycosyl amino acids and peptides through a nickel-catalyzed reductive hydroglycosylation reaction. These compounds are of therapeutic interest due to their stability and potential in mimicking native glycopeptides/proteins (Liu et al., 2021).

  • Biomedical Applications of Vinyl Polymers : Research on degradable vinyl polymers, including those related to vinylglyoxylate, has highlighted their potential in a range of biomedical applications due to their diverse architectures, compositions, and functionalities. These materials offer new opportunities for use in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

  • Oligosaccharide Synthesis : Vinylglyoxylate has been employed in the synthesis of complex oligosaccharides. This is part of a broader strategy involving the use of vinyl glycosides, which are integral in the preparation of biologically significant oligosaccharides (Boons & Isles, 1996).

  • Enantioselective Construction of Tertiary Vinylglycols : Vinylglyoxylate derivatives have been used in palladium-catalyzed asymmetric decarboxylative cycloadditions with formaldehyde. This process allows for the enantioselective construction of tertiary vinylglycols, which are valuable in organic synthesis (Khan et al., 2014).

properties

IUPAC Name

2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUBLKUCHAAUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205379
Record name Vinylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylglyoxylate

CAS RN

56842-76-3
Record name 2-Oxo-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56842-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylglyoxylate
Reactant of Route 2
Vinylglyoxylate
Reactant of Route 3
Vinylglyoxylate
Reactant of Route 4
Vinylglyoxylate
Reactant of Route 5
Vinylglyoxylate
Reactant of Route 6
Vinylglyoxylate

Citations

For This Compound
87
Citations
MM Hollander, AJ Reiter, WH Horner… - Archives of biochemistry …, 1989 - Elsevier
It was observed previously that hydroxyguanidine is formed in the reaction of canavanine(2-amino-4-guanidinooxybutanoate) with amino acid oxidases. The present work shows that …
Number of citations: 18 www.sciencedirect.com
AJL Cooper, MM Hollander, MW Anders - Biochemical pharmacology, 1989 - Elsevier
… Vinylglyoxylate is expected to serve as an excellent Michael acceptor and to react with, for … of vinylglyoxylate. In this commentary, we review the evidence that vinylglyoxylate may be a …
Number of citations: 14 www.sciencedirect.com
TV Pham, AS Murkin, MM Moynihan… - Proceedings of the …, 2017 - National Acad Sciences
… The enzyme-catalyzed retro-aldol cleavage of 2-VIC unmasks a Michael substrate, 2-vinylglyoxylate, which then forms a slowly reversible, covalent adduct with the thiolate form of active…
Number of citations: 43 www.pnas.org
AJ Cooper, RA Stephani, A Meister - Journal of Biological Chemistry, 1976 - Elsevier
… This initially puzzling finding seems to reflect the high reactivity of vinylglyoxylate, which readily polymerizes to an insoluble precipitate. We attempted to obtain vinylglyoxylate by …
Number of citations: 56 www.sciencedirect.com
P Brzovic, EL Holbrook, RC Greene, MF Dunn - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received August 30, 1989 abstract: Cystathionine-synthase catalyzes a pyridoxal phosphate dependent synthesis of cystathionine from O-succinyl-L-homoserine (…
Number of citations: 89 pubs.acs.org
AJL Cooper, JCK Lai, AE Coleman… - Journal of …, 1987 - Wiley Online Library
… Due to the extreme reactivity the yield of vinylglyoxylate in solution was never more than 30% of the theoretical product as judged by ratio of carbonyl function to ammonia produced. …
Number of citations: 5 onlinelibrary.wiley.com
AJL Cooper, A Meister - Archives of biochemistry and biophysics, 1985 - Elsevier
… The marked instability of this a-keto acid may probably be ascribed to P,y elimination of HzS with formation of vinylglyoxylate … leading to formation of vinylglyoxylate … and vinylglyoxylate …
Number of citations: 22 www.sciencedirect.com
D Rhodes, DA Gage, AJL Cooper… - Plant physiology, 1997 - academic.oup.com
… undergo P,y-elimination to yield DMS and vinylglyoxylate (Fig. 4), which itself decomposes … This result is consistent with the complete breakdown of DMSOB to DMS and vinylglyoxylate…
Number of citations: 47 academic.oup.com
SK Dolan, M Welch - Annual review of microbiology, 2018 - annualreviews.org
… ICL-catalyzed retro-aldol cleavage of 2-VIC unmasks a Michael substrate, 2-vinylglyoxylate, which … lack the ability to generate 2-vinylglyoxylate (because they do not encode ICL) (64). …
Number of citations: 120 www.annualreviews.org
JF Carpentier, Y Castanet, A Mortreux, F Petit - Journal of organometallic …, 1994 - Elsevier
… Furthermore, vinylic halides are by far much less selective substrates than classical aryl halides, so that the production of vinylglyoxylate esters is still marginal 13~1. Consequently, P-…
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.